molecular formula C9H11ClN2O5 B115786 2-Methoxy-5-nitrophenyl glycinate CAS No. 153562-56-2

2-Methoxy-5-nitrophenyl glycinate

Cat. No.: B115786
CAS No.: 153562-56-2
M. Wt: 262.65 g/mol
InChI Key: XHXBDXFPQVJXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitrophenyl glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, with a glycinate moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-nitrophenyl glycinate typically involves the nitration of 2-methoxyphenol followed by glycine esterification. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 2-methoxy-5-nitrophenol is then reacted with glycine or its derivatives under esterification conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitrophenyl glycinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydroxy derivatives: Formed by the demethylation of the methoxy group.

    Substituted phenyl glycinates: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-Methoxy-5-nitrophenyl glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-nitrophenyl glycinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

    2-Methoxy-5-nitrophenol: A precursor in the synthesis of 2-methoxy-5-nitrophenyl glycinate.

    2-Methoxy-5-nitroaniline: Similar structure but with an amino group instead of a glycinate moiety.

    2-Methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a glycinate moiety.

Uniqueness: this compound is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, combined with a glycinate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl) 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5.ClH/c1-15-7-3-2-6(11(13)14)4-8(7)16-9(12)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXBDXFPQVJXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165355
Record name 2-Methoxy-5-nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153562-56-2
Record name 2-Methoxy-5-nitrophenyl glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153562562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.